1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
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Overview
Description
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines.
Introduction of the sulfonyl group: This step might involve sulfonylation reactions using sulfonyl chlorides.
Attachment of the naphthalen-1-ylmethyl group: This can be done through alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This might reduce the imidazole ring or other functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole depends on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
- 1-(5-chloro-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
Uniqueness
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C22H21ClN2O3S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-12-20(28-2)21(14-19(15)23)29(26,27)25-11-10-24-22(25)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,12,14H,10-11,13H2,1-2H3 |
InChI Key |
MVVGZEGTUQHUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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